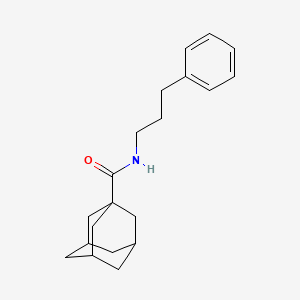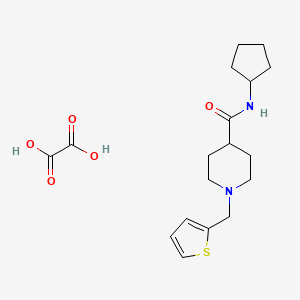![molecular formula C22H35N3O6 B3949436 N-[2-(diethylamino)ethyl]-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949436.png)
N-[2-(diethylamino)ethyl]-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate
Vue d'ensemble
Description
N-[2-(diethylamino)ethyl]-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate, also known as DMXB-A, is a synthetic compound that has been developed for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N-[2-(diethylamino)ethyl]-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is highly expressed in the brain and is involved in various cognitive functions. Activation of the α7 nAChR by this compound leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive processes such as attention, memory, and learning.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of oxidative stress and inflammation in the brain. These effects are believed to underlie the compound's potential therapeutic benefits in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(diethylamino)ethyl]-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate has several advantages for lab experiments, including its high selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, its limited solubility in aqueous solutions and its relatively short half-life in vivo are some of the limitations that need to be considered when designing experiments.
Orientations Futures
There are several future directions for research on N-[2-(diethylamino)ethyl]-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate, including the investigation of its potential as a treatment for other neurological disorders, such as multiple sclerosis and traumatic brain injury, the optimization of its pharmacokinetic properties, and the development of more potent and selective α7 nAChR agonists. Additionally, the elucidation of the molecular mechanisms underlying the compound's effects on cognitive function and neuroprotection will be important for the development of novel therapeutics for neurological disorders.
Conclusion
This compound is a synthetic compound that has shown promise for its potential therapeutic applications in various neurological disorders. Its selective agonism of the α7 nAChR and its ability to modulate neurotransmitter release and synaptic plasticity make it an attractive candidate for the development of novel therapeutics. Further research is needed to fully understand the compound's mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Applications De Recherche Scientifique
N-[2-(diethylamino)ethyl]-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects, enhance cognitive function, and improve memory in animal models of these diseases. This compound has also been investigated for its potential as a treatment for nicotine addiction and as a cognitive enhancer in healthy individuals.
Propriétés
IUPAC Name |
N-[2-(diethylamino)ethyl]-1-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2.C2H2O4/c1-4-22(5-2)14-11-21-20(24)18-9-12-23(13-10-18)16-17-7-6-8-19(15-17)25-3;3-1(4)2(5)6/h6-8,15,18H,4-5,9-14,16H2,1-3H3,(H,21,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNZLCKWEACXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1CCN(CC1)CC2=CC(=CC=C2)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B3949361.png)

![2-[(3,4-difluorophenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B3949371.png)
![N-(3-chlorophenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949382.png)



![N-(3-chlorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949410.png)
![1-(3,4-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949414.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949422.png)
![(2-methoxyethyl)(4-methylbenzyl)[4-(methylsulfonyl)benzyl]amine](/img/structure/B3949455.png)
